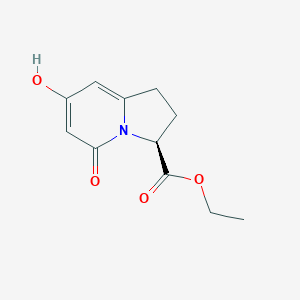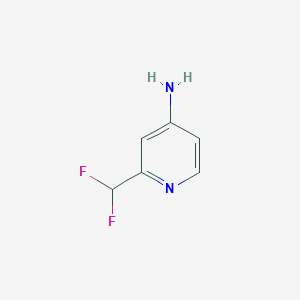
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone
Vue d'ensemble
Description
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from the plant Iryanthera juruensis Warb. It is known for its cytotoxic properties and has been tested against a panel of cancer cell lines . This compound has a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It has been studied for its cytotoxic effects on cancer cell lines.
Medicine: Its potential as an anti-cancer agent is being explored.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. It is a major cytotoxic metabolite and has been shown to induce cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxy-4,4-dimethoxydihydrochalcone: This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone: Another structurally similar compound with different functional group positions.
Uniqueness
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct cytotoxic properties. This makes it a valuable compound for research in cancer treatment.
Propriétés
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-9-16(20)14(17(10-13)22-2)7-8-15(19)11-3-5-12(18)6-4-11/h3-6,9-10,18,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWYIVORZZVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)


![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

